molecular formula C23H26ClN9O2S B4309364 8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-CHLOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-CHLOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B4309364
M. Wt: 528.0 g/mol
InChI Key: QILIHMFDACKNSF-UHFFFAOYSA-N
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Description

8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-CHLOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including an amino group, a piperidine ring, a triazine ring, and a purine derivative, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-CHLOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-CHLOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, such as cell proliferation and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-CHLOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .

Properties

IUPAC Name

8-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN9O2S/c1-30-18-17(19(34)31(2)23(30)35)33(12-14-8-4-5-9-15(14)24)22(28-18)36-13-16-26-20(25)29-21(27-16)32-10-6-3-7-11-32/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILIHMFDACKNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=NC(=NC(=N3)N4CCCCC4)N)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-CHLOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-CHLOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 3
Reactant of Route 3
8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-CHLOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 4
Reactant of Route 4
8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-CHLOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 5
Reactant of Route 5
8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-CHLOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 6
8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-CHLOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

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